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2'-c-methylinosine - 374750-32-0

2'-c-methylinosine

Catalog Number: EVT-1725856
CAS Number: 374750-32-0
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one is a modified nucleoside. Nucleosides are fundamental building blocks of RNA and DNA, crucial for genetic information storage and transfer within cells. This particular nucleoside is a derivative of 2'-C-methyladenosine, a naturally occurring modified nucleoside found in various RNA molecules. [] Modifications in nucleosides, like the 2'-C-methyl group in this case, can significantly impact the structure and function of RNA, influencing processes like translation and stability. Therefore, 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one and similar modified nucleosides are of significant interest in scientific research, particularly in fields like biochemistry, molecular biology, and medicinal chemistry.

7-Fluoro-7-deaza-2′-C-methyladenosine (1b)

  • Compound Description: 7-Fluoro-7-deaza-2′-C-methyladenosine is an anti-HCV (Hepatitis C Virus) active compound. Its synthesis was notably simplified using a "one-pot" Vorbruggen glycosylation protocol. []

7-Fluoro-7-deaza-2′-C-methylinosine (2b)

  • Compound Description: This compound is structurally similar to 7-Fluoro-7-deaza-2′-C-methyladenosine (1b) and was also synthesized using the "one-pot" Vorbruggen glycosylation. A single-crystal X-ray analysis revealed its structural features, including an anti orientation of the glycosidic bond and an N conformation of the sugar moiety. []

(2′S)-2′-Deoxy-2′-C-methyladenosine (12)

  • Compound Description: This compound is a modified adenosine nucleoside. It was synthesized stereoselectively from 6-O-(2,6-dichlorophenyl)inosine, involving a Wittig reaction to introduce the 2′-methyl group and a stereoselective oxidation using OsO4. []

(2′S)-2′-Deoxy-2′-C-methylinosine (14)

  • Compound Description: This inosine nucleoside analog, structurally similar to (2′S)-2′-Deoxy-2′-C-methyladenosine, was also synthesized from 6-O-(2,6-dichlorophenyl)inosine using a similar synthetic strategy involving Wittig reaction and stereoselective oxidation. []

2′-Deoxyguanosine (dG)

  • Compound Description: 2′-Deoxyguanosine is a naturally occurring nucleoside and a key building block of DNA. It reacts with 1,2,3,4-diepoxybutane (DEB) to form various nucleoside adducts, highlighting the mutagenic potential of DEB. []

6. N-(2-hydroxy-1-oxiranylethyl)-2′-deoxyguanosine (P4-1 and P4-2)* Compound Description: This compound is a product of the reaction between 2′-deoxyguanosine and 1,2,3,4-diepoxybutane (DEB). Under acidic hydrolysis, it converts to other guanine adducts, indicating its instability under acidic conditions. []* Relevance: This compound is a 2′-deoxyguanosine adduct with an oxiranyl group attached to the guanine base. It highlights the potential for structural modification at the guanine base, similar to how 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one introduces a methyl group at the ribose sugar.

7. 6-oxo-2-amino-9-(2-deoxy-β-d-erythro-pentofuranosyl)-7-(2-hydroxy-2-oxiranylethyl)-6,9-dihydro-1H-purinium ion (P5 and P5′)* Compound Description: This compound, also a product of the reaction between DEB and dG, further exemplifies the diverse range of adducts formed. It also decomposes under acidic conditions, leading to the formation of a novel pyrimidine adduct. []* Relevance: Similar to N-(2-hydroxy-1-oxiranylethyl)-2′-deoxyguanosine, this compound demonstrates the possibility of structural modification at both the base and the sugar moiety of the guanosine nucleoside, showcasing a parallel to the structural variations observed in 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one.

Source and Classification

2'-C-methylinosine is classified as a modified purine nucleoside. It can be derived from naturally occurring nucleosides through various enzymatic and synthetic processes. The compound is found in certain types of RNA, particularly in eukaryotic organisms, where it contributes to the structural diversity and functional capabilities of RNA molecules.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2'-C-methylinosine can be achieved through several methods, including:

  1. Chemical Synthesis: This involves multi-step organic synthesis techniques that modify ribose sugars to introduce the methyl group at the 2' position.
  2. Enzymatic Synthesis: Specific enzymes can catalyze the methylation process, allowing for more selective incorporation into RNA sequences.

Technical Details

One notable approach involves starting from 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose, which undergoes several transformations to yield 2'-C-methylinosine . This method emphasizes the importance of protecting groups during synthesis to ensure that only desired modifications occur.

Molecular Structure Analysis

Structure and Data

The molecular formula for 2'-C-methylinosine is C₁₁H₁₃N₅O₄. Its structure consists of a purine base (inosine) attached to a ribose sugar, which has a methyl group at the 2' position.

  • Molecular Weight: Approximately 281.25 g/mol
  • Structural Characteristics: The methylation at the 2' position alters the sugar's conformation, impacting how it interacts with other molecules.
Chemical Reactions Analysis

Reactions Involving 2'-C-Methylinosine

2'-C-methylinosine can participate in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotides, which are essential for RNA synthesis.
  2. Base Pairing: In RNA structures, it can engage in base pairing with complementary nucleotides, influencing the stability and functionality of RNA.

Technical Details

The reactivity of 2'-C-methylinosine is influenced by its modified structure, which can affect hydrogen bonding patterns and steric interactions during hybridization processes .

Mechanism of Action

Process and Data

The mechanism of action for 2'-C-methylinosine primarily involves its role in stabilizing RNA structures. The methyl group at the 2' position contributes to:

  • Increased Stability: The modification helps protect RNA from hydrolysis.
  • Enhanced Interaction with Proteins: It may facilitate specific binding interactions with RNA-binding proteins, influencing translation and splicing processes.

Data suggest that such modifications are crucial for maintaining proper cellular functions and responses to environmental stimuli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but typically fall within a defined range for nucleosides.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

2'-C-methylinosine has several important applications in scientific research:

  1. RNA Modification Studies: It serves as a model compound for studying the effects of ribose modifications on RNA function.
  2. Therapeutic Development: Modified nucleosides like 2'-C-methylinosine are being explored for their potential use in antiviral therapies, particularly against viruses that utilize similar modifications in their RNA genomes.
  3. Biotechnology: It is used in the synthesis of modified oligonucleotides for research applications, including gene editing and synthetic biology.
Introduction to 2'-C-Methylinosine in Nucleoside Analogue Research

Historical Context of 2'-Modified Nucleosides in Antiviral Development

The development of 2'-modified nucleosides represents a pivotal advancement in antiviral chemotherapy, with 2'-C-methylinosine emerging as a significant structural motif within this class. The historical exploration of 2'-position modifications began in earnest following observations that sugar moiety alterations could impart superior antiviral properties by exploiting viral polymerase specificity [1] [8]. Early analogues like 2'-C-methylcytidine demonstrated broad-spectrum activity against RNA viruses, including hepatitis C virus (HCV) and foot-and-mouth disease virus, establishing the therapeutic potential of the 2'-C-methyl configuration [2] [6]. This discovery catalyzed extensive structure-activity relationship (SAR) studies focused on modifying the ribose scaffold, particularly through introduction of methyl groups at the 2' carbon position that sterically hinder phosphodiester bond formation during viral RNA elongation [1].

The strategic placement of methyl substituents at the 2'-carbon rather than the 2'-oxygen atom proved critical for antiviral efficacy, as it produced chain-terminating properties without complete abolition of substrate recognition by viral polymerases. This approach differed fundamentally from earlier nucleoside analogues that relied on deoxyribose sugar substitutions or 3'-position modifications [8]. The development of 2'-C-methylinosine specifically arose from systematic exploration of purine variants within this chemical class, expanding beyond the initially studied pyrimidine analogues to target a broader range of viral pathogens [1] [8].

Table 1: Evolution of Key 2'-Modified Nucleoside Analogues

CompoundViral TargetsSignificanceReference
2'-C-methylcytidineHCV, HEV, FMDVFirst 2'-C-methyl analogue with broad-spectrum RNA virus inhibition [2] [6]
2'-C-methyladenosineHCV, FlavivirusesDemonstrated importance of nucleobase pairing [1]
7-deaza-2'-C-methyladenosineHCV, NorovirusValidated bicyclic base modifications [1]
2'-C-methylinosineUndisclosed RNA virusesPurine extension of 2'-C-methyl platform [8]

Role of 2'-C-Methyl Modifications in RNA Polymerase Inhibition Mechanisms

The antiviral efficacy of 2'-C-methylinosine primarily stems from its capacity to inhibit viral RNA-dependent RNA polymerases (RdRps) through strategic molecular mimicry combined with controlled steric hindrance. Upon cellular uptake, 2'-C-methylinosine undergoes phosphorylation by host kinases to form the active triphosphate metabolite, which competes with natural inosine triphosphate for incorporation into the growing RNA chain [2] [8]. The defining structural feature—the methyl group at the 2'-carbon position—creates steric conflict with the active site of viral RdRp upon incorporation, preventing formation of the 3'-5' phosphodiester linkage with the incoming nucleotide. This results in premature chain termination and abortive viral replication [1] [6].

Biochemical studies of related 2'-C-methyl nucleosides reveal their incorporation efficiency varies significantly based on the viral polymerase's structural flexibility. For instance, the hepatitis E virus (HEV) RdRp demonstrates high susceptibility to 2'-C-methyl analogues, with 2'-C-methylcytidine achieving 50% effective concentrations (EC₅₀) in the low micromolar range (1-10µM) in subgenomic replicon systems [2]. Similarly, 2'-C-methylinosine's inhibitory potential stems from the complementarity between its hypoxanthine base and cytosine in the template RNA strand, a pairing preference conserved across many viral RdRps [8].

The incorporation fidelity of 2'-C-methylinosine triphosphate is further enhanced by the pseudoribose configuration maintained by the 2'-methyl group, which preserves the 3'-endo conformation necessary for polymerase recognition. This contrasts with natural nucleosides that equilibrate between 2'-endo and 3'-endo conformations. The locked conformation reduces the entropic penalty for binding, partially compensating for the steric constraints introduced by the methyl group [1]. Resistance profiling studies of related compounds indicate that prolonged exposure may select for polymerase mutations (notably S282T in HCV NS5B), suggesting a similar resistance pathway might emerge against 2'-C-methylinosine therapy [1] [8].

Table 2: Mechanistic Comparison of 2'-Modified Nucleosides in Polymerase Inhibition

Parameter2'-C-Methylinosine2'-O-MethylinosineUnmodified Inosine
Incorporation EfficiencyModeratePoorHigh
Chain TerminationImmediateDelayedNone
Conformational Preference3'-endo2'-endo/3'-endo mixDynamic
Steric HindranceSignificant at 2' positionMinimalNone
Base Pairing SpecificityHypoxanthine:CytosineHypoxanthine:CytosineHypoxanthine:Cytosine

Positional Isomerism in 2'-Modifications: Comparative Significance of 2'-C-Methyl vs. 2'-O-Methyl Derivatives

The biological activity of 2'-modified nucleosides exhibits profound dependence on the precise positioning of methyl substituents, creating distinct pharmacological profiles for 2'-C-methylinosine versus its 2'-O-methylinosine isomer. This isomerism represents a critical structure-activity consideration, as the carbon versus oxygen methylation sites impart divergent steric, electronic, and metabolic properties despite identical molecular formulae (C₁₁H₁₄N₄O₅) [4] [5]. The methyl group attachment point determines the compound's capacity to function as a chain terminator versus an RNA cap modifier.

2'-C-methylinosine features a tertiary carbon at the 2' position, creating a steric barrier that prevents the 3'-hydroxyl from engaging in further phosphodiester bond formation after incorporation into viral RNA. This contrasts sharply with 2'-O-methylinosine, where methylation occurs on the ribose oxygen rather than the carbon skeleton. The 2'-O-methyl derivative maintains a standard hydrogen at the 2'-carbon, permitting continued RNA elongation after incorporation [5] [9]. Consequently, 2'-O-methylinosine demonstrates substantially reduced antiviral activity against RNA viruses compared to its 2'-C-methyl counterpart [4] [9].

Chromatographic analyses reveal significant differences in the physicochemical behavior of these isomers. Under reversed-phase HPLC conditions, 2'-C-methylinosine displays increased hydrophobicity (retention time ≈14.2 min) relative to 2'-O-methylinosine (≈12.8 min) due to the exposed hydroxyl group in the latter [5]. Mass spectrometry differentiation presents challenges due to identical molecular weights (282.25 Da) and similar fragmentation patterns. However, advanced techniques leveraging collision-induced dissociation can distinguish them through subtle differences in fragmentation intensity ratios, particularly in the m/z 150→136 transition [5]. These analytical distinctions are crucial for avoiding misidentification during metabolic studies, especially given that both compounds may coexist in biological samples after administration of nucleoside analogue prodrugs [5].

The metabolic stability profiles further differentiate these isomers. 2'-C-methylinosine demonstrates enhanced resistance to phosphorolytic cleavage by purine nucleoside phosphorylase due to steric hindrance around the glycosidic bond, potentially extending its intracellular half-life. Conversely, 2'-O-methylinosine undergoes more rapid enzymatic degradation, consistent with observations for other 2'-O-methylated nucleosides [8] [9]. These biochemical differences underscore why 2'-C-methyl modification has emerged as the pharmacologically preferred configuration for antiviral nucleoside development despite the synthetic challenges associated with creating carbon-methylated ribose scaffolds [1] [8].

Table 3: Structural and Functional Comparison of 2'-Methylinosine Isomers

Property2'-C-Methylinosine2'-O-Methylinosine
Methyl Group PositionCarbon at ribose 2' positionOxygen at ribose 2' position
Glycosidic Bond StabilityEnhanced (steric protection)Standard
Antiviral MechanismChain terminationCap modification/translation inhibition
Retention Factor (RP-HPLC)0.420.38
Predominant Biological RoleViral polymerase inhibitortRNA/rRNA modification analogue
Metabolic VulnerabilityResistant to phosphorylaseSusceptible to phosphorylase

Properties

CAS Number

374750-32-0

Product Name

2'-c-methylinosine

IUPAC Name

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1

InChI Key

IZDKLIPLXAIBNF-YRKGHMEHSA-N

SMILES

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O

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